Lipophilicity Advantage Over 2-Methoxy Analog for CNS-Penetrant Probe Design
The ethoxy substituent at the 2-position of 6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide imparts a calculated LogP of 3.553, which is approximately 0.5–1.0 log units higher than the predicted LogP of the corresponding 2-methoxy analog (estimated LogP ≈ 2.5–3.0) . This elevated lipophilicity is consistent with the SAR trend observed in the 2-benzyloxy-5,6-diarylpyridine CB1 inverse agonist series, where increased 2-alkoxy lipophilicity correlated with enhanced CNS penetration . The compound also possesses a topological polar surface area (TPSA) of 65.21 Ų, which places it within the favorable range for blood-brain barrier permeation (typically <90 Ų) while maintaining sufficient polarity for aqueous solubility .
| Evidence Dimension | Lipophilicity (LogP) and TPSA for CNS drug-likeness |
|---|---|
| Target Compound Data | LogP = 3.553; TPSA = 65.21 Ų (calculated, Leyan) |
| Comparator Or Baseline | 2-Methoxy analog (6-(2,4-dichlorophenyl)-2-methoxypyridine-3-carboxamide): estimated LogP ≈ 2.5–3.0 (in silico prediction) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 log units (higher for ethoxy vs. methoxy) |
| Conditions | In silico calculated LogP and TPSA (Leyan product data ; methoxy analog estimation from analogous 2-alkoxy-pyridine series trends ) |
Why This Matters
For CNS-targeted programs where brain exposure is critical, the higher LogP of the ethoxy analog predicts superior passive membrane permeability compared to the methoxy variant, making it the preferred scaffold for lead optimization of centrally acting CB1 inverse agonists or other neuroactive nicotinamides.
- [1] Meurer, L. C., et al. (2005). Synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists. Bioorganic & Medicinal Chemistry Letters, 15(6), 1755-1759. View Source
